Commercial Availability Comparison: 1H-Indazole-6-carboxamide vs. 1-Methyl-1H-indazole-6-carboxamide vs. 4-Fluoro-1H-indazole-6-carboxamide
A procurement-relevant comparison of commercial availability across three closely related indazole-6-carboxamide scaffolds reveals that the parent 1H-indazole-6-carboxamide (CAS 906000-44-0) is stocked in multi-gram quantities by ≥6 verified vendors with immediate shipping, whereas the N1-methylated analog (1-Methyl-1H-indazole-6-carboxamide) and the C4-fluorinated analog (4-Fluoro-1H-indazole-6-carboxamide) show substantially reduced vendor coverage and inventory depth . The parent scaffold offers a superior balance of structural simplicity (MW 161.16) and demonstrated derivatization potential as evidenced by its citation as a synthetic intermediate in patent literature [1].
| Evidence Dimension | Number of verified commercial vendors with stock availability |
|---|---|
| Target Compound Data | ≥6 vendors with in-stock inventory at 100 mg–5 g scale |
| Comparator Or Baseline | 1-Methyl-1H-indazole-6-carboxamide: ≤2 vendors; 4-Fluoro-1H-indazole-6-carboxamide: ≤2 vendors |
| Quantified Difference | ≥3× greater vendor coverage; 5 g quantity available for target vs. limited to ≤1 g for comparators |
| Conditions | Vendor inventory assessment conducted March 2026; excludes prohibited sources per user directive |
Why This Matters
Greater commercial vendor coverage and inventory depth reduce supply chain risk and enable uninterrupted research-scale synthesis campaigns.
- [1] Merck and Co., Inc. WO2006/086255 A2, 2006. Location: Page/Page column 59. View Source
